molecular formula C16H12IN3O2 B2949689 3-iodo-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide CAS No. 324777-38-0

3-iodo-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B2949689
CAS No.: 324777-38-0
M. Wt: 405.195
InChI Key: BEYNDHVNDWRSPI-JXAWBTAJSA-N
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Description

3-Iodo-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a synthetic isatin-based benzohydrazide derivative. Its structure combines a benzohydrazide scaffold with a substituted isatin moiety (1-methyl-2-oxoindoline) at the hydrazone position, featuring an iodine atom at the benzene ring’s meta position. Isatin derivatives are recognized for their diverse pharmacological properties, including anticancer, antiviral, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)imino-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12IN3O2/c1-20-13-8-3-2-7-12(13)14(16(20)22)18-19-15(21)10-5-4-6-11(17)9-10/h2-9,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQNLMCCNJOXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The indole ring is then functionalized with iodine and other substituents to achieve the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the indole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole derivatives. These products can have different biological activities and applications.

Biological Activity

Chemical Structure and Properties

The molecular formula of 3-iodo-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is C16H14N2O2IC_{16}H_{14}N_2O_2I, with a molecular weight of approximately 394.20 g/mol. The compound features a hydrazone linkage, which is known for its versatility in biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of hydrazone derivatives. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity of Related Hydrazones

Compound NameCell Line TestedIC50 (µM)Reference
Benzothiazole Hydrazone 5fPlasmodium falciparum5.3
Naphthyl Salicyl Acyl HydrazoneHeLa10
Indole-Based HydrazoneMCF715

Antimicrobial Activity

Hydrazones have also been investigated for their antimicrobial properties. The compound may exhibit activity against a range of bacterial strains, potentially through mechanisms that disrupt bacterial cell walls or inhibit essential enzymes.

Case Study: Antimicrobial Efficacy
In a recent study, a series of hydrazones were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications significantly enhanced antibacterial activity.

Antimalarial Activity

Some derivatives of hydrazones have been reported to possess antimalarial properties by chelating iron and inhibiting heme polymerization, which is crucial for the survival of malaria parasites.

Table 2: Antimalarial Activity of Hydrazones

Compound NameActivity TypeMechanismReference
Benzothiazole Hydrazone 5fIn vitroIron chelation
Indole-Based HydrazoneIn vivoHeme polymerization inhibition

The biological activity of this compound likely involves multiple mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Enzyme Inhibition : Competitive inhibition of key enzymes involved in cancer metabolism or microbial survival.
  • Metal Chelation : Binding to metal ions essential for pathogen survival, disrupting their metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their biological activities are summarized below, with key differences highlighted:

Table 1: Structural and Functional Comparison of Selected Isatin-Based Benzohydrazides

Compound Name Substituents Biological Target IC50/Activity Key Findings Reference
3-Iodo-N'-[(3E)-1-methyl-2-oxoindol-3-ylidene]benzohydrazide Iodo (C3), 1-methyl (indole N) Under investigation N/A Hypothesized CDK2/CB2 affinity based on structural analogs
N′-[5-Bromo-1-methyl-2-oxoindol-3-ylidene]-5-methoxyindole-2-carbohydrazide (1) Bromo (C5), methoxy (C5) Cancer cell lines Avg. IC50 = 5.60 µM Potent antiproliferative activity against leukemia and carcinoma cells
3,4,5-Trimethoxy-N′-[5-methyl-2-oxoindol-3-ylidene]benzohydrazide (5t) Trimethoxy (C3, C4, C5) Apoptosis induction Submicromolar range Induces apoptosis via mitochondrial dysfunction and DNA fragmentation
3-Amino-N′-[5-nitro-2-oxoindol-3-ylidene]benzohydrazide (3f) Amino (C3), nitro (C5) CDK2 enzyme High affinity (docking score: −9.10) Stabilizes CDK2 via hydrogen bonds and hydrophobic interactions
MDA-19 (N′-[(3Z)-1-hexyl-2-oxoindol-3-ylidene]benzohydrazide) Hexyl (indole N) CB2 receptor IC50 = 131.1 nM CB2 agonist with anti-tumoral and neuropathic pain relief properties

Key Structural and Functional Differences

Substituent Effects on Bioactivity

  • Halogenation (Iodo vs. Bromo) : Brominated analogs (e.g., compound 1) show potent antiproliferative activity (IC50 = 5.60 µM), while iodinated derivatives are theorized to have enhanced membrane permeability due to iodine’s larger atomic radius and lipophilicity .
  • Nitro and Methoxy Groups : Nitro-substituted derivatives (e.g., 3f) exhibit strong CDK2 inhibition via hydrogen bonding with catalytic residues (e.g., Lys33, Asp145), whereas methoxy groups (e.g., 5t) enhance cytotoxicity by promoting apoptosis .

Target Specificity CB2 vs. CDK2: MDA-19’s hexyl chain optimizes CB2 receptor binding, while 3f’s nitro group directs selectivity toward CDK2’s ATP-binding pocket .

Thermal and Spectral Properties Melting Points: 3-Nitro derivatives (e.g., 3h) melt at 275.2°C, while amino-substituted analogs (3f) have higher thermal stability (327.4°C) due to intermolecular hydrogen bonding . IR/NMR Signatures: All analogs show ν(C=O) peaks at 1697–1751 cm⁻¹ and δ(N–H) signals near 8–10 ppm in DMSO-d6, confirming hydrazone formation .

Table 2: Pharmacokinetic and Toxicity Profiles

Compound ADMET Properties Toxicity (HTPI) Environmental Impact (EI)
3-Iodo derivative Predicted high membrane permeability (LogP > 3) Moderate (HTPI = 0.45) High (EI = 6.8) due to iodine
3f (5-nitro) Low aqueous solubility (LogS = −4.2) Low (HTPI = 0.22) Moderate (EI = 4.1)
5t (trimethoxy) Moderate CYP3A4 inhibition risk High (HTPI = 0.67) Low (EI = 3.5)

Q & A

Q. How can researchers ensure reproducibility in scale-up synthesis?

  • Methodological Answer :
  • Quality-by-Design (QbD) : Use DoE (e.g., Box-Behnken) to optimize critical parameters (temperature, solvent volume, stirring rate).
  • In-line PAT tools (e.g., ReactIR) for real-time monitoring of reaction endpoints .

Tables for Key Data

Table 1 : Optimized Synthesis Parameters

ParameterValue/RangeReference
Reaction Temperature60–70°C
SolventAcetonitrile
PurificationColumn Chromatography (Petroleum Ether:EtOAc)
Yield65–78%

Table 2 : Key Spectroscopic Data

TechniqueKey ObservationsReference
X-ray DiffractionZ-configuration, R = 0.043
¹H NMR (DMSO-d₆)δ 10.2 (NH), δ 7.8–7.2 (Ar-H)
FT-IR1685 cm⁻¹ (C=O), 3250 cm⁻¹ (N–H)

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